molecular formula C20H20N4O4S B14937707 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

Cat. No.: B14937707
M. Wt: 412.5 g/mol
InChI Key: JIIQKUKZZHZJER-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are likely to involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or enabling further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses . For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is unique due to its specific functional groups, which may confer distinct biological activities and therapeutic potential compared to other indazole derivatives. Its sulfamoylbenzyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further development.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

6-methoxy-N-[(4-sulfamoylphenyl)methyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H20N4O4S/c1-28-17-4-2-3-15-14(17)9-10-16-18(15)23-24-19(16)20(25)22-11-12-5-7-13(8-6-12)29(21,26)27/h2-8H,9-11H2,1H3,(H,22,25)(H,23,24)(H2,21,26,27)

InChI Key

JIIQKUKZZHZJER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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